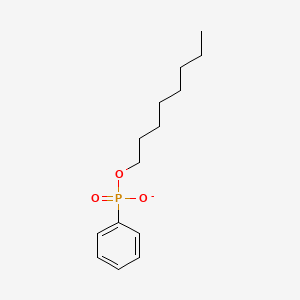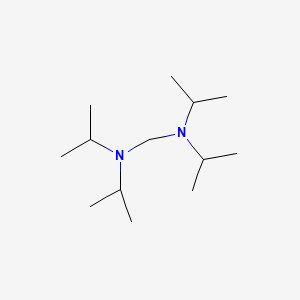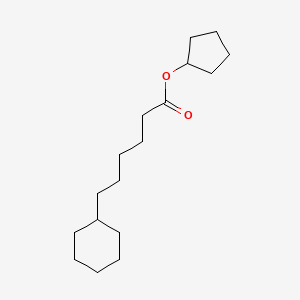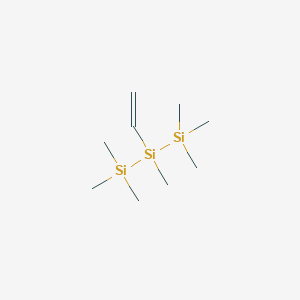
2-(Propan-2-yl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, which makes them highly reactive and useful in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isopropyl-aziridine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-isopropyl-2-chloroethylamine using a strong base like sodium hydride. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, 2-isopropyl-aziridine can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropyl-aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the attack of nucleophiles on the aziridine ring, leading to the formation of open-chain amines.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form secondary amines.
Substitution Reactions: Substitution at the nitrogen atom or the carbon atoms of the aziridine ring can be achieved using appropriate reagents.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Open-Chain Amines: Resulting from nucleophilic ring-opening reactions
N-Oxides: Formed through oxidation
Secondary Amines: Produced via reduction
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-aziridine has found applications in various fields of scientific research:
Wirkmechanismus
The high ring strain of 2-isopropyl-aziridine makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various biologically active molecules. The presence of the isopropyl group can influence the reactivity and selectivity of these reactions. In biological systems, 2-isopropyl-aziridine can interact with thiol groups in proteins, leading to modifications that affect protein function .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound with no substituents on the ring.
2-Methyl-Aziridine: Similar structure with a methyl group instead of an isopropyl group.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Uniqueness of 2-Isopropyl-Aziridine: The presence of the isopropyl group in 2-isopropyl-aziridine provides unique steric and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
13639-42-4 |
|---|---|
Molekularformel |
C5H11N |
Molekulargewicht |
85.15 g/mol |
IUPAC-Name |
2-propan-2-ylaziridine |
InChI |
InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
JHTQHOGTBDMULK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)


![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)




![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

